

An In-Depth Technical Guide to Limocitrin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Limocitrin*

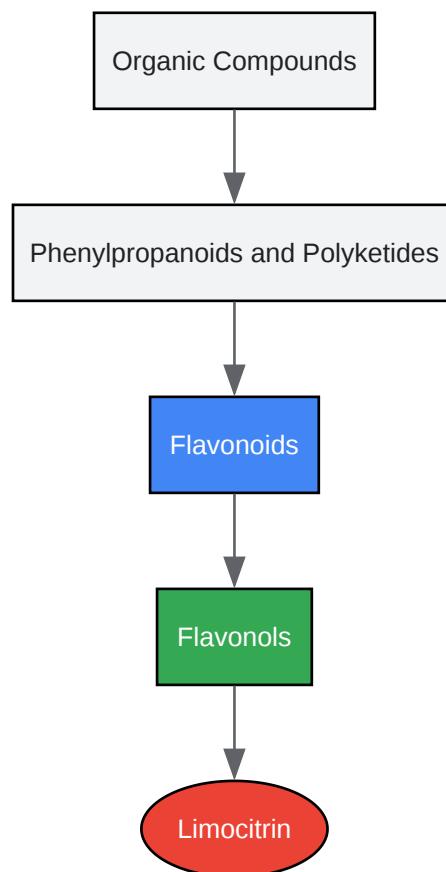
Cat. No.: B1675400

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocitrin is a naturally occurring flavonoid, specifically classified as a flavonol, a class of compounds known for their significant antioxidant properties.^[1] It is found in various plants, notably in the peels of citrus fruits like lemons and oranges, as well as in the herbs of *Sedum sarmentosum* Bunge and the buds of *P. acerifolia* and *P. orientalis*.^{[2][3][4]} As a bioactive compound, **limocitrin** has garnered interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities.^{[3][5][6]} This document provides a comprehensive technical overview of **limocitrin**, detailing its chemical structure, physicochemical properties, known biological functions, and relevant experimental methodologies.


Chemical Identity and Structure

Limocitrin, also known by synonyms such as Sedoflorigenin and gossypetin 3',8-dimethyl ether, is structurally characterized by a flavone backbone with multiple hydroxyl and methoxy substitutions.^{[1][5][7]} Its formal chemical name is 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one.^[7]

Table 1: Chemical Identifiers of **Limocitrin**

Identifier	Value	Source
IUPAC Name	3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxychromen-4-one	[1] [7]
CAS Number	489-33-8	[2] [3] [5] [7]
Molecular Formula	C ₁₇ H ₁₄ O ₈	[2] [3] [5] [7]
Synonyms	Sedoflorigenin, gossypetin 3',8-dimethyl ether, 4',5,7-trihydroxy-3',8-dimethoxyflavonol	[1] [5] [7]

| Chemical Class | Flavonoid, Flavonol, Hydroxyflavan |[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#) |

[Click to download full resolution via product page](#)

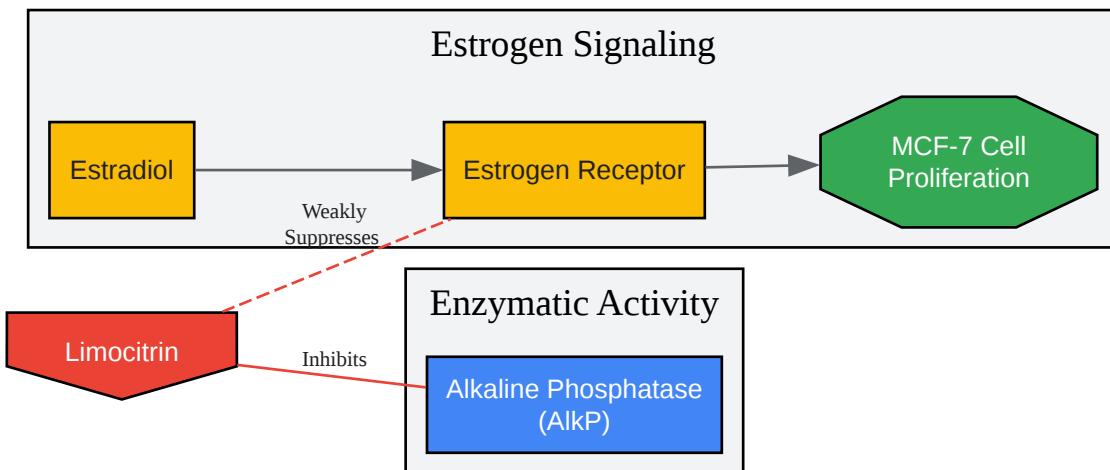
Caption: Chemical classification hierarchy of **Limocitrin**.

Physicochemical Properties

Limocitrin presents as a yellow, crystalline powder.^{[2][3]} It is soluble in various organic solvents, including DMSO, acetone, chloroform, and ethanol, but is only slightly soluble in water.^{[2][3]} A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties of **Limocitrin**

Property	Value	Source
Molecular Weight	346.29 g/mol	[3] [5]
Appearance	Yellow powder	[2] [3]
Melting Point	271-275 °C	[3] [5] [8]
Boiling Point	621.2 ± 55.0 °C (Predicted)	[3] [5] [8]
Density	1.591 ± 0.06 g/cm ³ (Predicted)	[3] [5] [8]
Water Solubility	275.7 mg/L at 25 °C (Estimated)	[9]
pKa	6.63 ± 0.40 (Predicted)	[3] [5] [8]
logP (o/w)	1.020 (Estimated)	[5] [8]


| Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Ethanol |[\[2\]](#) |

Biological Activities and Mechanism of Action

Limocitrin is recognized as a bioactive compound with potential applications in treating a range of conditions, including cancer, infections, and metabolic syndrome.^[5] Its therapeutic potential is largely attributed to its antioxidant and anti-inflammatory effects.^{[3][6]}

In cancer research, **limocitrin** has been shown to weakly suppress the estradiol-dependent proliferation of MCF-7 breast cancer cells.^[4] This suggests a potential interaction with the

estrogen signaling pathway. Furthermore, it has been identified as an inhibitor of Alkaline Phosphatase (AlkP), although its effect on estradiol-induced AlkP expression was marginal.[4]

[Click to download full resolution via product page](#)

Caption: Postulated mechanisms of action for **Limocitrin**.

Experimental Protocols

The isolation, purification, and analysis of **limocitrin** involve standard phytochemical techniques. Detailed methodologies cited in the literature are summarized below.

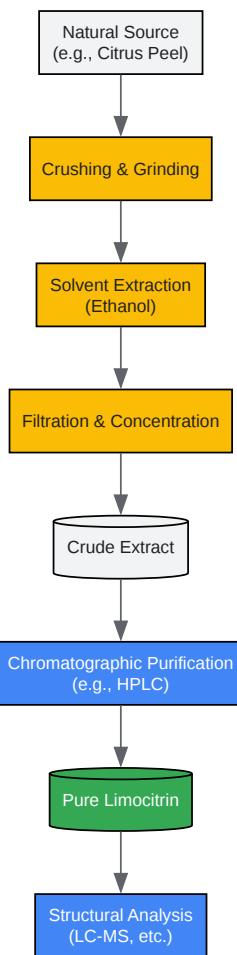
4.1 Extraction from Natural Sources (General Method)

A common method for obtaining **limocitrin** involves solvent extraction from plant material, such as lemon peel.[3][6]

- Preparation: The source material (e.g., lemon peel) is first crushed and ground to increase the surface area for extraction.[3][6]
- Extraction: The prepared material is soaked in an appropriate solvent, such as ethanol.[3][6]
- Filtration & Concentration: The resulting mixture is filtered to remove solid debris, and the filtrate is concentrated under reduced pressure to yield a crude extract containing **limocitrin**.[3][6]

- Purification: Further purification of the crude extract is typically achieved through chromatographic techniques.[2]

4.2 Chromatographic Fractionation and Analysis (HPLC)


High-Performance Liquid Chromatography (HPLC) is a validated method for the separation and quantification of **limocitrin** from complex mixtures.[2]

- Column: C18 fused-core column.[2]
- Mobile Phase: Acetonitrile-tetrahydrofuran gradient elution.[2]
- Flow Rate: 1 mL/min.[2]
- Temperature: 30°C.[2]
- Detection: UV spectrophotometric detection at 370 nm for flavonols.[2]
- Outcome: This method achieves high resolution of **limocitrin** from other flavonoids within approximately 30 minutes.[2]

4.3 Mass Spectrometry Analysis (LC-ESI-QTOF)

Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF) is used for structural confirmation.

- Instrumentation: Agilent 1200 RRLC paired with an Agilent 6520 QTOF.[7]
- Column: Agilent SB-Aq (2.1x50mm, 1.8 micron).[7]
- Ionization Mode: Positive (ESI+).[7]
- Observed m/z: A precursor m/z of 347.0762 corresponding to the $[M+H]^+$ adduct is typically observed.[7]

[Click to download full resolution via product page](#)

Caption: General experimental workflow for **limocitrin** isolation and analysis.

Conclusion

Limocitrin is a well-characterized flavonol with defined chemical and physical properties. Its presence in common botanical sources and its demonstrated biological activities, particularly its antioxidant, anti-inflammatory, and anti-proliferative potential, make it a compound of significant interest for further research and development. The established protocols for its extraction and analysis provide a solid foundation for future investigations into its pharmacological applications and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. foodb.ca [foodb.ca]
- 2. Limocitrin | CAS:489-33-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. chembk.com [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LIMOCITRIN | 489-33-8 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Limocitrin | C17H14O8 | CID 5489485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. LIMOCITRIN | 489-33-8 [m.chemicalbook.com]
- 9. limocitrin, 489-33-8 [thegoodsentscompany.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Limocitrin: Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675400#limocitrin-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com